阿拉塞普利
科学研究应用
阿来普利具有广泛的科学研究应用:
化学: 用作模型化合物来研究血管紧张素转换酶抑制剂的行为。
生物学: 研究其对细胞过程的影响,尤其是涉及肾素-血管紧张素系统的过程。
医学: 广泛研究其抗高血压特性以及治疗心力衰竭和糖尿病肾病的潜在益处.
工业: 用于开发新型抗高血压药物和制剂。
作用机制
阿来普利通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转换为血管紧张素 II,一种强效的血管收缩剂 . 通过抑制这种酶,阿来普利降低血管紧张素 II 的水平,从而导致血管舒张和血压下降 . 此外,它还能阻止缓激肽(一种血管舒张肽)的分解,从而进一步增强其抗高血压作用 .
类似化合物:
卡托普利: 阿来普利的活性代谢物,作用机制相似,但作用持续时间更短.
阿来普利的独特性: 阿来普利的独特性在于其前药性质,与卡托普利相比,它可以使药物起效更慢,作用持续时间更长 . 这使得它在用较少的剂量控制慢性高血压方面特别有用 .
生化分析
Biochemical Properties
Alacepril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Additionally, alacepril prevents the breakdown of bradykinin, a vasodilator peptide that naturally relaxes blood vessels . The interaction of alacepril with ACE results in decreased blood pressure and improved cardiovascular function .
Cellular Effects
Alacepril influences various cellular processes, particularly in endothelial cells. It has been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on human aortic endothelial cells . This inhibition reduces monocyte adherence to endothelial cells, thereby exerting anti-inflammatory and anti-atherogenic effects . Alacepril also reduces the production of reactive oxygen species (ROS) in endothelial cells, further contributing to its protective effects on the vascular system .
Molecular Mechanism
The molecular mechanism of alacepril involves its conversion to captopril and desacetylalacepril in vivo . Captopril inhibits ACE, leading to reduced levels of angiotensin II and increased levels of bradykinin . This dual action results in vasodilation and decreased blood pressure. Additionally, alacepril’s metabolites inhibit the sympathetic nervous system, contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, alacepril has shown stability and sustained effects over time. Studies have demonstrated that alacepril effectively lowers blood pressure both at rest and during exercise in patients with essential hypertension . Long-term studies indicate that alacepril maintains its efficacy in reducing blood pressure and does not significantly affect heart rate response . The plasma concentration of captopril, an active metabolite of alacepril, increases gradually with prolonged use, suggesting sustained therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of alacepril vary with different dosages. For instance, in a chronic heart failure model in dogs, a single dose of 1 to 3 mg of alacepril resulted in sustained reduction of preload and afterload . Higher doses of alacepril have been associated with increased plasma chymase activity and decreased blood pressure in canine models . Excessive doses may lead to adverse effects such as dizziness and changes in hematocrit levels .
Metabolic Pathways
Alacepril is metabolized into captopril and desacetylalacepril, which are responsible for its antihypertensive effects . The conversion involves deacetylation, where alacepril loses a molecule similar to the amino acid phenylalanine . Captopril then inhibits ACE, reducing the levels of angiotensin II and increasing bradykinin levels . This metabolic pathway is crucial for the therapeutic action of alacepril.
Transport and Distribution
Alacepril and its metabolites are efficiently transported to the arterial wall, where they exert their therapeutic effects . The protein conjugates of alacepril facilitate its delivery to tissues, contributing to its long-acting effects . The distribution of alacepril within the body ensures its sustained antihypertensive action.
Subcellular Localization
The subcellular localization of alacepril and its metabolites is primarily within the endothelial cells of blood vessels . Alacepril targets the ACE enzyme located on the surface of endothelial cells, where it inhibits the conversion of angiotensin I to angiotensin II . This localization is essential for its vasodilatory and antihypertensive effects.
准备方法
合成路线和反应条件: 阿来普利的合成涉及 S-乙酰卡托普利与 (S)-叔丁基 2-氨基-3-苯基丙酸酯之间的酰胺化反应 . 反应通过三氟乙酸脱保护完成 .
工业生产方法: 阿来普利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及对反应条件的精确控制,如温度、pH 值和溶剂使用,以确保最终产品的产率和纯度高 .
反应类型:
氧化: 阿来普利可以发生氧化反应,尤其是在巯基处,导致形成二硫化物。
还原: 该化合物可以还原为其相应的硫醇形式。
取代: 阿来普利可以参与亲核取代反应,尤其涉及巯基。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇等还原剂。
取代: 胺或硫醇等亲核试剂。
主要产物:
氧化: 二硫化物。
还原: 硫醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
相似化合物的比较
Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.
Uniqueness of Alacepril: Alacepril is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHOYXPRDYHEZ-COXVUDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048576 | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74258-86-9 | |
Record name | Alacepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alacepril [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALACEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。